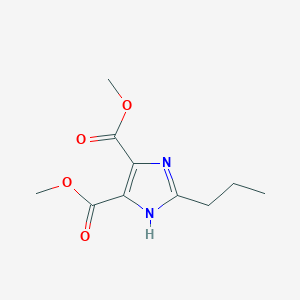

2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester

Description

Properties

IUPAC Name |

dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-4-5-6-11-7(9(13)15-2)8(12-6)10(14)16-3/h4-5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBHVVBYDOTMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80570231 | |

| Record name | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124750-59-0 | |

| Record name | Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80570231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester (CAS: 124750-59-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester, a key intermediate in pharmaceutical synthesis. This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and outlines its role in the development of therapeutic agents.

Core Compound Data

| Property | Value | Source(s) |

| CAS Number | 124750-59-0 | [1][2] |

| Molecular Formula | C10H14N2O4 | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| IUPAC Name | dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | |

| Synonyms | 2-propyl-4,5-bis(methoxycarbonyl)-imidazole, Dimethyl-2-propylimidazole-4,5-dicarboxylate | [3] |

| Appearance | White or off-white crystalline powder | [3] |

| Melting Point | 152-155 °C | [1][3] |

| Boiling Point (Predicted) | 377.8 ± 22.0 °C | [1][3] |

| Density (Predicted) | 1.25 ± 0.1 g/cm3 | [1] |

| pKa (Predicted) | 8.96 ± 0.10 | [3] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [3] |

Synthesis of this compound

The primary route for the synthesis of this compound is through the esterification of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.

Experimental Protocol: Esterification

Materials:

-

2-Propyl-1H-imidazole-4,5-dicarboxylic acid (10g)

-

Methanol (30 ml)

-

Thionyl chloride (15g)

-

Aqueous sodium hydroxide solution

-

Water

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Cooling bath (ice-water)

-

Filtration apparatus

Procedure:

-

A mixture of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (10g) and methanol (30 ml) is prepared in a round-bottom flask.[1]

-

Thionyl chloride (15g) is carefully added to the mixture.[1]

-

The reaction mixture is heated to reflux and stirred until the reaction is complete, as monitored by an appropriate method (e.g., TLC).[1]

-

Upon completion, the reaction mixture is cooled to 0-5°C using an ice-water bath.[1]

-

The reaction is quenched by the addition of water.[1]

-

The mixture is then alkalized with an aqueous sodium hydroxide solution and stirred for 15 minutes.[1]

-

The resulting solid precipitate is collected by filtration.[1]

-

The solid is washed with water and dried to yield this compound.[1]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Role in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of Olmesartan medoxomil, an angiotensin II receptor antagonist used for the treatment of hypertension.[4][5] The diethyl ester analog also serves as a key intermediate in Olmesartan synthesis.[6] The imidazole ring system is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.[7][8]

Biological Activity of Imidazole Derivatives

While specific biological activity for this compound is not extensively documented beyond its role as a synthetic intermediate, the broader class of imidazole derivatives exhibits a wide range of pharmacological activities. These include antifungal, antibacterial, anticancer, and anti-inflammatory properties.[8][9][10] The mechanism of action for some imidazole-based antifungals involves the inhibition of ergosterol biosynthesis, a key component of fungal cell membranes.[11] In the context of cancer, imidazole derivatives have been investigated as DNA intercalators and kinase inhibitors.[9]

Safety and Handling

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Appropriate personal protective equipment should be used when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a well-characterized chemical intermediate with established protocols for its synthesis. Its primary significance lies in its role in the manufacturing of the antihypertensive drug Olmesartan. While the imidazole scaffold is known for a diverse range of biological activities, further research is needed to elucidate any intrinsic pharmacological properties of this specific diester. This guide provides a foundational resource for researchers and developers working with this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 124750-59-0 [chemicalbook.com]

- 3. This compound CAS#: 124750-59-0 [amp.chemicalbook.com]

- 4. innospk.com [innospk.com]

- 5. jocpr.com [jocpr.com]

- 6. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijsrtjournal.com [ijsrtjournal.com]

- 10. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a key intermediate in the synthesis of Olmesartan medoxomil, a potent and selective angiotensin II receptor antagonist. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing scalable manufacturing processes for this important pharmaceutical agent. This guide provides a comprehensive overview of the known physicochemical characteristics of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, detailed experimental protocols for its synthesis and characterization, and its contextual role in the Renin-Angiotensin-Aldosterone System (RAAS) signaling pathway.

Physicochemical Properties

The physicochemical properties of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate are crucial for its handling, purification, and subsequent chemical transformations. The available data, including experimentally determined and predicted values, are summarized below.

Identification and Structure

| Property | Value |

| IUPAC Name | dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate |

| CAS Number | 124750-59-0[1][2] |

| Molecular Formula | C10H14N2O4[1] |

| Molecular Weight | 226.23 g/mol |

| Canonical SMILES | CCCC1=NC(=C(N1)C(=O)OC)C(=O)OC |

| InChI Key | FGBHVVBYDOTMMD-UHFFFAOYSA-N |

Physical and Chemical Properties

| Property | Value | Source |

| Melting Point | 152-155 °C | [1] |

| Boiling Point | 377.8 ± 22.0 °C | Predicted[1] |

| Density | 1.22 ± 0.1 g/cm³ | Predicted |

| pKa | 8.96 ± 0.10 | Predicted[1] |

| logP | Not Experimentally Determined | - |

| Appearance | White to off-white crystalline powder | |

| Solubility | Soluble in methanol. Limited solubility in water. | Inferred from synthesis protocols |

Experimental Protocols

The following sections detail the experimental procedures for the synthesis and characterization of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Synthesis of Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

This protocol is adapted from established literature procedures for the synthesis of imidazole dicarboxylates.

Materials:

-

2-Propyl-1H-imidazole-4,5-dicarboxylic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl₂)

-

Sodium hydroxide (NaOH) solution

-

Water (deionized)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

To a stirred mixture of 2-propyl-1H-imidazole-4,5-dicarboxylic acid (10g) in methanol (30 ml), slowly add thionyl chloride (15g) at room temperature in a well-ventilated fume hood.[1]

-

Heat the mixture to reflux and maintain for a period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Quench the reaction by the slow addition of water.

-

Basify the mixture with an aqueous sodium hydroxide solution until a pH of approximately 8-9 is reached.

-

Stir the resulting suspension for 15 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

Dry the product under vacuum to yield dimethyl 2-propyl-4,5-imidazoledicarboxylic acid dimethyl ester.[1]

Diagram of the Synthesis Workflow:

Caption: A flowchart illustrating the key steps in the synthesis of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Characterization Methods

2.2.1. Melting Point Determination

The melting point is determined using a standard capillary melting point apparatus. A small amount of the dried crystalline product is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded.

2.2.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 MHz). The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ to identify characteristic functional group vibrations.

-

Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI) to determine the molecular weight and fragmentation pattern of the compound.

Role in the Renin-Angiotensin-Aldosterone System (RAAS) Pathway

Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is not known to have direct biological activity. Its significance lies in its role as a crucial building block for the synthesis of Olmesartan medoxomil, an angiotensin II receptor blocker (ARB).[3][4] Olmesartan is a potent antihypertensive agent that functions by inhibiting the RAAS pathway.

The RAAS is a complex hormonal cascade that plays a central role in the regulation of blood pressure and fluid balance.[5][6][7][8][9] A simplified overview of this pathway and the point of intervention by Olmesartan is depicted below.

Diagram of the Renin-Angiotensin-Aldosterone System (RAAS) and Olmesartan's Mechanism of Action:

Caption: The RAAS pathway showing the synthesis of Olmesartan from its intermediate and its mechanism of action in blocking the AT1 receptor.

In this pathway, Angiotensin II, a potent vasoconstrictor, binds to the Angiotensin II Type 1 (AT1) receptor, leading to a cascade of physiological effects that increase blood pressure.[10][11][12][13][14] Olmesartan, synthesized from dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate, competitively blocks this receptor, thereby preventing the actions of Angiotensin II and resulting in vasodilation and a reduction in blood pressure.[10][11][12][13][14]

Conclusion

Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a compound of significant interest in pharmaceutical synthesis. This guide has provided a consolidated source of its physicochemical properties, detailed experimental protocols for its preparation and characterization, and a clear visualization of its relevance within a critical physiological signaling pathway. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their efforts to efficiently and effectively utilize this key intermediate in the synthesis of Olmesartan and potentially other novel therapeutic agents. Further experimental determination of properties such as logP and solubility in a wider range of solvents would be beneficial for more comprehensive process development and optimization.

References

- 1. chembk.com [chembk.com]

- 2. 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester | 124750-59-0 [chemicalbook.com]

- 3. jocpr.com [jocpr.com]

- 4. innospk.com [innospk.com]

- 5. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 6. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. zerotofinals.com [zerotofinals.com]

- 10. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 12. Olmesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 13. Olmesartan (Benicar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 14. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Solubility Profile of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester is a white or off-white crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below. Understanding these properties is essential for designing and interpreting solubility experiments.

| Property | Value | Reference |

| CAS Number | 124750-59-0 | [2][3] |

| Molecular Formula | C10H14N2O4 | [2] |

| Molecular Weight | 226.23 g/mol | [1][2] |

| Melting Point | 152-155 °C | [1][2] |

| Boiling Point (Predicted) | 377.8±22.0 °C | [1][2] |

| Density (Predicted) | 1±0.06 g/cm³ | [1][2] |

| Physical Form | Solid, White or off-white crystalline powder | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

Experimental Protocol for Solubility Determination

The following section details a standardized experimental workflow for determining the solubility of this compound in various organic solvents. This protocol is based on the equilibrium solubility method, a common technique for generating reliable solubility data.

Materials and Equipment

-

Solute: this compound (purity ≥ 98%)

-

Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile, toluene).

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

-

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any suspended microparticles.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of the compound in the respective solvent with known concentrations.

-

Analyze the filtered saturated solution and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of the compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures if the temperature dependency of solubility is required.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a compound.

References

Spectroscopic Characterization of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester (CAS No: 124750-59-0).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines detailed experimental protocols for the synthesis and spectroscopic analysis of the compound, ensuring a thorough understanding of its structural characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by analogy to structurally similar compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.5-12.0 | Broad Singlet | 1H | Imidazole N-H proton |

| 3.88 | Singlet | 6H | Ester methyl protons (-COOCH₃) |

| 2.85 | Triplet | 2H | Methylene group adjacent to imidazole (-CH₂-) |

| 1.75 | Sextet | 2H | Methylene group (-CH₂-) |

| 0.95 | Triplet | 3H | Terminal methyl group (-CH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162-165 | Ester carbonyl carbons (-COO-) |

| ~150-153 | Imidazole C2 carbon |

| ~135-138 | Imidazole C4/C5 carbons |

| 52.5 | Ester methyl carbons (-COOCH₃) |

| 28.5 | Methylene carbon adjacent to imidazole (-CH₂-) |

| 22.0 | Methylene carbon (-CH₂-) |

| 13.8 | Terminal methyl carbon (-CH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-2800 | Broad | N-H stretch (imidazole) |

| 2960-2850 | Medium-Strong | C-H stretch (aliphatic) |

| 1730-1710 | Strong | C=O stretch (ester) |

| 1580-1550 | Medium | C=N and C=C stretch (imidazole ring) |

| 1250-1200 | Strong | C-O stretch (ester) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 226.10 | [M]⁺ (Molecular Ion) |

| 195.08 | [M - OCH₃]⁺ |

| 167.08 | [M - COOCH₃]⁺ |

| 139.09 | [M - 2(COOCH₃) + H]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol

A plausible method for the synthesis of the title compound is the esterification of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.[1]

-

Reaction Setup: To a suspension of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (10 g) in methanol (30 ml), thionyl chloride (15 g) is added dropwise at 0-5 °C.[1]

-

Reaction Execution: The mixture is then heated to reflux and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).[1]

-

Work-up: The reaction mixture is cooled to 0-5 °C and quenched with water. The solution is then basified with an aqueous sodium hydroxide solution.[1]

-

Isolation: The resulting solid precipitate is collected by filtration, washed with water, and dried to yield this compound.[1]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A 500 MHz NMR spectrometer.

-

Sample Preparation: 10-15 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for data acquisition.

Infrared (IR) Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. Typically, 16 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is employed.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer.

-

Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

molecular structure and conformation of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

An In-depth Technical Guide on the Molecular Structure and Conformation of Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, peer-reviewed experimental data on the precise molecular structure, conformation, and detailed spectroscopic analysis of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate (CAS: 124750-59-0) is limited. This guide synthesizes the available information for the target compound and its close structural analogs to provide a comprehensive technical overview. Predicted data and generalized experimental protocols based on similar molecules are included to aid researchers in their work with this compound.

Introduction

Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is a heterocyclic organic compound belonging to the imidazole class. Imidazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination capabilities.[1][2][3] This molecule is characterized by a central imidazole ring substituted with a propyl group at the 2-position and two methyl carboxylate groups at the 4- and 5-positions. These functional groups make it a versatile intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[4]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is presented in Table 1.

| Property | Value | Source |

| CAS Number | 124750-59-0 | [5][6] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [4] |

| Molecular Weight | 226.23 g/mol | [4] |

| Melting Point | 152-155 °C | [4] |

| Boiling Point (Predicted) | 377.8 ± 22.0 °C | [4] |

| Density (Predicted) | 1.0 ± 0.06 g/cm³ | [4] |

| Physical Form | White or off-white crystalline powder | |

| IUPAC Name | dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | [5] |

| InChI Key | FGBHVVBYDOTMMD-UHFFFAOYSA-N | [5] |

Molecular Structure and Conformation

Detailed experimental data from X-ray crystallography for dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate is not currently available in open-access crystallographic databases. However, the structure can be inferred from its constituent parts and studies on analogous compounds.

The core of the molecule is a planar imidazole ring. The propyl group at the C2 position and the two dimethyl carboxylate groups at the C4 and C5 positions will have specific spatial arrangements relative to this ring. The conformation of the propyl chain is expected to be flexible. The orientation of the methyl ester groups is influenced by steric hindrance and electronic effects within the molecule and by packing forces in the solid state. It is anticipated that the carbonyl groups of the esters may lie in or close to the plane of the imidazole ring to maximize conjugation, but steric interactions could lead to a twisted conformation.

For comparison, studies on other substituted imidazole dicarboxylic acids have shown that the planarity of the imidazole ring is maintained, while substituent groups can rotate.[3] Computational modeling, such as Density Functional Theory (DFT) calculations, would be required to predict the most stable conformation, including key dihedral angles, in the absence of experimental data.

Synthesis

Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate can be synthesized via the esterification of 2-propyl-1H-imidazole-4,5-dicarboxylic acid. A reported method involves the use of thionyl chloride in methanol.[4]

The general workflow for the synthesis is depicted in the diagram below.

References

A Technical Guide to the Synthesis and Characterization of 2-Propyl-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 2-propyl-imidazole derivatives. These compounds are of significant interest in medicinal chemistry, notably as key intermediates in the synthesis of antihypertensive drugs like Olmesartan. This document details experimental protocols, presents characterization data in a structured format, and illustrates relevant biological pathways and experimental workflows.

Synthesis of 2-Propyl-Imidazole Derivatives

The synthesis of the 2-propyl-imidazole core and its subsequent derivatization can be achieved through several established routes. Below are detailed protocols for the preparation of key 2-propyl-imidazole compounds.

Synthesis of 2-Propyl-1H-imidazole

The foundational compound, 2-propyl-1H-imidazole, can be synthesized via a one-pot reaction involving the condensation of butyraldehyde, glyoxal, and ammonia.[1]

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Initial Mixture: To the flask, add a solution of glyoxal (40% in water) and butyraldehyde in a suitable solvent such as ethanol.

-

Ammonia Addition: Cool the mixture in an ice bath. Slowly add an aqueous solution of ammonia dropwise from the dropping funnel while maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours, followed by refluxing for 4-6 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by crystallization from an appropriate solvent system (e.g., water/ethanol mixture) or by vacuum distillation to yield 2-propyl-1H-imidazole as a crystalline solid.

Synthesis of Diethyl 2-Propyl-1H-imidazole-4,5-dicarboxylate

This dicarboxylate derivative is a crucial intermediate in the synthesis of more complex molecules. It can be prepared from diethyl 2-chloro-3-oxosuccinate and butyramidinium chloride.[2]

Experimental Protocol:

-

Reactant Preparation: Dissolve butyramidinium chloride in absolute ethanol, followed by the addition of a base like triethylamine.

-

Addition: To this solution, add diethyl 2-chloro-3-oxosuccinate dropwise at room temperature over 20 minutes.

-

Reaction: Stir the reaction mixture at room temperature for 1 hour, and then heat to 60-70°C for 5 hours.

-

Isolation: After the reaction is complete, evaporate the solvent under vacuum. Add water to the residue and extract the product with ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to afford diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate.

Synthesis of Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate

This derivative is a key intermediate for the drug Olmesartan and is synthesized from diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate via a Grignard reaction.[2]

Experimental Protocol:

-

Grignard Reaction: In a flame-dried, two-necked flask under a nitrogen atmosphere, place a solution of methylmagnesium bromide in THF. Cool the solution to 0-10°C.

-

Substrate Addition: Slowly add a solution of diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate in a suitable solvent like dichloromethane.

-

Reaction: Stir the mixture at 15°C for 1 hour.

-

Quenching: Cool the reaction to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate in a vacuum. The crude product is then purified by acid-base treatment and recrystallization to yield the final product.[2]

Characterization of 2-Propyl-Imidazole Derivatives

The structural elucidation and purity assessment of synthesized 2-propyl-imidazole derivatives are performed using a combination of spectroscopic and analytical techniques.

Physicochemical and Spectroscopic Data

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 2-Propyl-1H-imidazole | C6H10N2 | 110.16 | 53-61 | - | Data available in spectral databases | Data available in spectral databases |

| Diethyl 2-propyl-1H-imidazole-4,5-dicarboxylate | C12H18N2O4 | 254.28 | 82-84 | - | - | - |

| Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | C12H20N2O3 | 240.30 | 100-102 | - | Spectral data in agreement with literature values | Spectral data in agreement with literature values |

Note: Specific NMR data can be found in various chemical databases and literature.[3][4][5]

Experimental Workflow for Characterization

A typical workflow for the characterization of a newly synthesized 2-propyl-imidazole derivative is as follows:

Caption: Workflow for the characterization of 2-propyl-imidazole derivatives.

Biological Significance and Signaling Pathways

2-Propyl-imidazole derivatives are precursors to potent pharmaceuticals, most notably Olmesartan, an angiotensin II receptor blocker (ARB).

The Renin-Angiotensin-Aldosterone System (RAAS) and Olmesartan

The RAAS is a critical hormonal system that regulates blood pressure and fluid balance.[6] Olmesartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thus inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[7][8][9]

The signaling pathway is illustrated below:

Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of Olmesartan.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2-propyl-imidazole derivatives. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in synthetic and medicinal chemistry. The elucidation of the role of these compounds as precursors to significant pharmaceuticals like Olmesartan highlights their importance in drug development. Further research into novel derivatives of the 2-propyl-imidazole scaffold may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

- 1. CN101693693A - Method for preparing 2-propyl imidazole - Google Patents [patents.google.com]

- 2. jocpr.com [jocpr.com]

- 3. 2-Propylimidazole | C6H10N2 | CID 162617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]

- 8. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Olmesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

A Technical Guide to the Thermal Stability and Decomposition of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal properties of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester, a key intermediate in pharmaceutical synthesis.[1][2][3] Due to the limited publicly available data on the specific thermal decomposition of this compound, this document combines known physical properties with established analytical protocols for similar imidazole derivatives to offer a predictive assessment of its thermal stability and potential decomposition pathways.

Core Compound Properties

This compound, with the chemical formula C10H14N2O4, is a white to off-white crystalline powder.[4] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C10H14N2O4 | [1] |

| Molar Mass | 226.23 g/mol | [1] |

| Melting Point | 152-155 °C | [1][4] |

| Boiling Point (Predicted) | 377.8 ± 22.0 °C | [1][4] |

| Flashing Point (Predicted) | 182.3 °C | [1] |

| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 8.96 ± 0.10 | [4] |

Thermal Analysis Experimental Protocols

To determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following protocols are based on established methods for the thermal analysis of imidazole derivatives.[5][6][7]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the decomposition temperatures and weight loss percentages of the compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a constant rate of 10 °C/min to a final temperature of 600-800 °C.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition is determined from the TGA curve, often defined as the temperature at which a 5% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature of 25-30 °C.

-

Heat the sample at a controlled rate, typically 10 °C/min, to a temperature beyond its expected decomposition point. The atmosphere is typically inert (e.g., nitrogen).

-

-

Data Analysis: The DSC thermogram will show endothermic or exothermic peaks corresponding to thermal events. The melting point is observed as an endothermic peak, while decomposition may be indicated by either endothermic or exothermic events.

Predicted Thermal Stability and Decomposition Pathway

While specific experimental data for the thermal decomposition of this compound is not available, a logical decomposition pathway can be proposed based on its chemical structure. The imidazole core is generally thermally stable. Therefore, decomposition is likely to initiate at the substituent groups.

The initial decomposition step is hypothesized to be the cleavage of the ester groups, which are typically the most thermally labile part of the molecule. This could occur through several mechanisms, including decarboxylation or the loss of methanol or formaldehyde. Subsequent or concurrent decomposition would involve the fragmentation of the propyl side chain and ultimately the breakdown of the imidazole ring at higher temperatures.

Proposed Decomposition Steps:

-

Initial Stage: Loss of the dimethyl ester groups. This could proceed via the elimination of methanol (CH₃OH) and subsequent decarboxylation to yield carbon dioxide (CO₂). Another possibility is the loss of methyl radicals (•CH₃).

-

Intermediate Stage: Fragmentation of the 2-propyl group. This could involve the loss of propene (C₃H₆) or propyl radicals.

-

Final Stage: At significantly higher temperatures, the imidazole ring itself would be expected to fragment, leading to the formation of smaller gaseous molecules such as nitrogen oxides (NOx), carbon monoxide (CO), and various hydrocarbons.

Conclusion

This compound is a crucial intermediate in the pharmaceutical industry. While its melting point is well-documented, a comprehensive understanding of its thermal stability and decomposition profile requires experimental investigation using techniques such as TGA and DSC. The proposed decomposition pathway suggests that the ester and propyl side chains are the most likely points of initial thermal degradation, followed by the fragmentation of the stable imidazole ring at higher temperatures. The experimental protocols and predictive information provided in this guide serve as a valuable resource for researchers and professionals in the handling, storage, and further development of this important compound.

References

Unlocking the Therapeutic Potential of Substituted Imidazole-4,5-Dicarboxylic Acid Esters: A Technical Guide

For Immediate Release

A deep dive into the pharmacological landscape of substituted imidazole-4,5-dicarboxylic acid esters and their amide derivatives reveals a promising class of compounds with a diverse range of biological activities. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the current state of knowledge, detailing their potential as anticancer, antiviral, and neurological agents. The document summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and workflows.

The core structure of imidazole-4,5-dicarboxylic acid has proven to be a versatile scaffold for the development of novel therapeutic agents. Its derivatives have been a subject of interest in medicinal chemistry due to their ability to interact with a variety of biological targets. This guide consolidates the available scientific literature to present a clear and structured understanding of their potential applications.

Quantitative Biological Activity Data

The biological efficacy of various substituted imidazole-4,5-dicarboxylic acid esters and their corresponding amides has been quantified across several studies. The following tables summarize the inhibitory concentrations (IC50) and other relevant metrics for different biological targets.

| Compound | Target | Cell Line / Assay | Activity Type | Quantitative Value (µM) |

| N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide[1] | SARS-CoV-2 Main Protease | Fluorogenic Assay | IC50 | 4.79 ± 1.37 |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Proliferation | HeLa | IC50 | 0.737 ± 0.05 |

| Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate | Proliferation | HT-29 | IC50 | 1.194 ± 0.02 |

| Imidazole-4,5-dicarboxamide Derivatives (General)[2] | Proliferation | HL-60 | IC50 | 2.5 - 25 |

Key Biological Activities and Mechanisms of Action

Substituted imidazole-4,5-dicarboxylic acid esters and their derivatives have demonstrated a breadth of biological activities, positioning them as compelling candidates for further investigation in several therapeutic areas.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of these compounds. Studies have shown that N,N'-disubstituted imidazole-4,5-dicarboxamides can inhibit the proliferation of human promyelocytic leukemia (HL-60) cells with IC50 values in the micromolar range.[2] The design of these compounds is often based on their structural mimicry of substituted purines, suggesting they may act as inhibitors of cyclin-dependent kinases (CDKs) by competing for the ATP-binding site.[2]

Antiviral Activity

Recent research has highlighted the potential of asymmetric imidazole-4,5-dicarboxamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication.[1] One of the most potent compounds identified, N-(4-Chlorophenyl)-2-methyl-4-(morpholine-4-carbonyl)-1H-imidazole-5-carboxamide, exhibited an IC50 value of 4.79 µM.[1] This finding opens avenues for the development of novel antiviral therapies.

Neurological Activity

Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their ability to modulate the N-methyl-D-aspartate (NMDA) receptor, a critical component in synaptic plasticity and neuronal function.[3] Some derivatives have been shown to possess dose-dependent convulsant or anticonvulsant effects in animal models, indicating their potential as partial NMDA receptor agonists.[3] Furthermore, their potential as antiparkinsonian agents is also under investigation.

Experimental Protocols

To facilitate further research and validation of the reported findings, this section provides detailed methodologies for key experiments.

Synthesis of Substituted Imidazole-4,5-Dicarboxamides

A general and efficient method for synthesizing dissymmetrically N,N'-disubstituted imidazole-4,5-dicarboxamides has been developed, offering improved yields over previous methods.[4]

General Procedure:

-

Starting Material: The synthesis typically begins with imidazole-4,5-dicarboxylic acid.

-

Esterification: The dicarboxylic acid is first converted to its corresponding diester, for example, by reaction with an alcohol (e.g., ethanol or methanol) in the presence of an acid catalyst.

-

Amidation: The diester is then reacted with a primary amine to form the desired dicarboxamide. For dissymmetric substitution, the reaction conditions can be controlled to allow for sequential addition of different amines.

Antiproliferative MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

LanthaScreen™ Kinase Assay

The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a robust method for measuring kinase activity and inhibition.

General Protocol:

-

Reagent Preparation: Prepare solutions of the kinase, a fluorescently labeled substrate, and ATP in the appropriate assay buffer.

-

Compound Addition: Dispense serial dilutions of the test compounds into the wells of a low-volume 384-well plate.

-

Kinase Reaction: Initiate the kinase reaction by adding the kinase, substrate, and ATP mixture to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the phosphorylated substrate by adding a terbium-labeled antibody that specifically binds to the phosphorylated form of the substrate.

-

Signal Measurement: After a brief incubation, measure the TR-FRET signal using a plate reader. The ratio of the emission signals at two different wavelengths is used to determine the extent of substrate phosphorylation.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.

Visualizing Pathways and Workflows

To provide a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

References

- 1. Asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. Schematic diagram showing the main components of the TGFB signaling pathway [pfocr.wikipathways.org]

The Pivotal Role of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester, a key intermediate in the synthesis of contemporary pharmaceuticals. This document details its chemical properties, synthesis methodologies, and its significant application in the production of angiotensin II receptor blockers, exemplified by the antihypertensive drug Olmesartan medoxomil.

Core Compound Properties

This compound is a heterocyclic compound featuring a central imidazole ring, which is crucial for its role in the synthesis of various biologically active molecules.[1][2] The imidazole moiety is a common feature in many pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 124750-59-0 |

| Molecular Formula | C10H14N2O4 |

| Molecular Weight | 226.23 g/mol |

| Appearance | White or off-white crystalline powder |

| Melting Point | 152-155 °C |

| Boiling Point (Predicted) | 377.8 ± 22.0 °C |

| Density (Predicted) | 1.25 ± 0.1 g/cm3 |

| pKa (Predicted) | 8.96 ± 0.10 |

Data sourced from various chemical suppliers and databases.

Synthesis of the Intermediate

The synthesis of this compound is typically achieved in a two-step process: the formation of the precursor diacid followed by its esterification.

Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid

A common industrial synthesis route for the diacid precursor involves the condensation of o-phenylenediamine with n-butyric acid, followed by oxidative cleavage of the resulting benzimidazole.[3]

Experimental Protocol: Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid

-

Condensation: o-Phenylenediamine is reacted with n-butyric acid in the presence of a dehydrating agent such as polyphosphoric acid. The mixture is heated to approximately 180°C and refluxed for 2-6 hours to yield 2-n-propylbenzimidazole.[3]

-

Oxidative Cleavage: The 2-n-propylbenzimidazole intermediate is then subjected to oxidative cleavage. This is achieved by reacting it with an oxidizing agent, such as potassium permanganate or nitric acid, in a suitable solvent.[1] The reaction is typically carried out at elevated temperatures (50-150°C) for 1-10 hours.[3]

-

Isolation: Upon completion of the reaction, the mixture is cooled, and the pH is adjusted to precipitate the 2-Propyl-1H-imidazole-4,5-dicarboxylic acid. The solid product is then filtered, washed with water, and dried.

Table 2: Representative Reaction Parameters for Diacid Synthesis

| Parameter | Value | Reference |

| Starting Materials | o-Phenylenediamine, n-Butyric acid | [3] |

| Dehydrating Agent | Polyphosphoric acid | [3] |

| Condensation Temperature | 180°C | [3] |

| Oxidizing Agent | Potassium permanganate / Nitric Acid | [1] |

| Oxidation Temperature | 50-150°C | [3] |

Esterification to this compound

The diacid is then converted to its dimethyl ester via Fischer esterification or by using a more reactive acylating agent. A common laboratory and industrial method involves the use of thionyl chloride in methanol.[4]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (10g) is suspended in methanol (30 ml).[4]

-

Reagent Addition: The mixture is cooled to 0-5°C, and thionyl chloride (15g) is added dropwise while maintaining the temperature.[4]

-

Reaction: The reaction mixture is then heated to reflux and stirred until the reaction is complete, as monitored by a suitable technique (e.g., TLC or HPLC).[4]

-

Workup: After cooling the reaction mixture to 0-5°C, it is carefully quenched with water. The solution is then basified with an aqueous sodium hydroxide solution.[4]

-

Isolation: The precipitated solid is filtered, washed with water, and dried to afford this compound.[4]

Table 3: Reagents for Dimethyl Ester Synthesis

| Reagent | Quantity | Role | Reference |

| 2-Propyl-1H-imidazole-4,5-dicarboxylic acid | 10 g | Starting Material | [4] |

| Methanol | 30 ml | Reactant and Solvent | [4] |

| Thionyl Chloride | 15 g | Esterification Agent | [4] |

Application in Pharmaceutical Synthesis: The Case of Olmesartan Medoxomil

This compound and its analogs are crucial intermediates in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs used to treat hypertension.[2] A prominent example is Olmesartan medoxomil. While many published syntheses of Olmesartan utilize the diethyl ester, the dimethyl ester follows a similar reaction pathway.

The core of the synthesis involves the selective reaction of one of the ester groups with a Grignard reagent, followed by N-alkylation and subsequent transformations to yield the final active pharmaceutical ingredient (API).

Caption: Synthetic workflow for Olmesartan medoxomil.

Mechanism of Action of Olmesartan Medoxomil

Olmesartan medoxomil is a prodrug that is hydrolyzed to the active metabolite, olmesartan, in the gastrointestinal tract.[5] Olmesartan is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[5][6] Angiotensin II is a potent vasoconstrictor and a primary component of the renin-angiotensin-aldosterone system (RAAS), which plays a key role in regulating blood pressure.[5][7] By blocking the AT1 receptor, olmesartan prevents the binding of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure.[5][6]

Caption: Mechanism of action of Olmesartan.

Conclusion

This compound is a valuable and versatile pharmaceutical intermediate. Its synthesis, while requiring multiple steps, is well-established. Its application in the synthesis of potent antihypertensive drugs like Olmesartan medoxomil highlights its importance in modern drug development. A thorough understanding of its chemistry and reaction pathways is essential for researchers and scientists working in the field of medicinal chemistry and process development.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. CN1752077A - A new preparation method of 2-n-propylimidazole-4,5-dicarboxylic acid - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]

- 6. Olmesartan Pharmacology - BioPharma Notes [biopharmanotes.com]

- 7. homehealthpatienteducation.com [homehealthpatienteducation.com]

The Discovery of Novel Imidazole-Based Therapeutic Agents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged" structure in medicinal chemistry. Its unique electronic and steric properties, including its ability to act as a proton donor and acceptor and to coordinate with metal ions, allow it to interact with a diverse array of biological targets. This versatility has led to the development of numerous imidazole-containing drugs with a wide range of therapeutic applications, from antifungal and anticancer to anti-inflammatory and antiviral agents. This technical guide provides an in-depth overview of recent advancements in the discovery of novel imidazole-based therapeutic agents, with a focus on their application in oncology. It details the experimental protocols used to identify and characterize these compounds, presents quantitative data for key derivatives, and visualizes the intricate signaling pathways they modulate.

I. Therapeutic Targets and Quantitative Efficacy of Novel Imidazole Agents

Recent drug discovery efforts have identified promising imidazole-based compounds that target various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis. These agents exhibit potent inhibitory activity against key enzymes and proteins involved in cancer progression. The following tables summarize the in vitro efficacy of selected novel imidazole derivatives against various cancer cell lines and molecular targets.

Table 1: Antiproliferative Activity of Imidazole-Based Compounds in Cancer Cell Lines

| Compound ID | Target/Pathway | Cancer Cell Line | IC50 (µM) | Reference |

| BZML (13) | Tubulin Polymerization | SW480 (Colorectal) | 0.0274 | [1] |

| HCT116 (Colorectal) | 0.0231 | [1] | ||

| Caco-2 (Colorectal) | 0.0331 | [1] | ||

| Compound 33 | VEGFR-2 | HUVECs | - | [1] |

| Compound 35 | VEGFR-2 | MCF-7 (Breast) | 3.37 | [1] |

| Compound 36 | VEGFR-2 | MCF-7 (Breast) | 6.30 | [1] |

| Compound 46 | EGFR | MDA-MB-231 (Breast) | 1.22 | [1] |

| Compound 48 | EGFR | MDA-MB-231 (Breast) | 2.29 | [1] |

| Compound 57 | ALK5 | - | 0.008-0.043 (Enzymatic) | [1] |

| 11a | Topoisomerase I | NCI-60 Panel | 0.16 - 3.6 | [2] |

| 12a | Topoisomerase I | NCI-60 Panel | 0.16 - 3.6 | [2] |

| 12b | Topoisomerase I | NCI-60 Panel | 0.16 - 3.6 | [2] |

| C17 | Unknown | PANC-1 (Pancreatic) | 0.063 | [3] |

| ASPC-1 (Pancreatic) | 0.062 | [3] | ||

| IPM714 | Unknown | HCT116 (Colorectal) | 1.74 | [4] |

| SW480 (Colorectal) | 2.0 | [4] |

Table 2: Enzymatic Inhibition by Imidazole-Based Compounds

| Compound ID | Target Enzyme | IC50 (µM) | Reference |

| Compound 57 | ALK5 | 0.008 | [1] |

| TAE-226 (Standard) | FAK | 0.007 | [5] |

| Compounds 9a-9d | FAK | 10⁻⁷ - 10⁻⁸ M range | [5] |

| 12b | Topoisomerase I | 16 | [2] |

| Imidazolyl-2-cyanoprop-2-enimidothioate 1a | EGFR | 0.236 | [6] |

| Imidazolyl-2-cyanoprop-2-enimidothioate 1b | EGFR | 0.507 | [6] |

| Imidazolyl-2-cyanoprop-2-enimidothioate 1c | EGFR | 0.137 | [6] |

| Imidazole-1,2,4-oxadiazole hybrid 3 | EGFR | 1.21 | [6] |

| Imidazo[1,2-c][1][7][8]triazoles 13a | EGFR | 0.38 | [6] |

| Imidazo[1,2-c][1][7][8]triazoles 13b | EGFR | 0.42 | [6] |

II. Key Signaling Pathways Modulated by Imidazole-Based Agents

Imidazole derivatives exert their therapeutic effects by interfering with critical signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for rational drug design and for identifying potential biomarkers of response.

A. RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in BRAF, a key component of this pathway, are found in a significant percentage of human cancers. Imidazole-based inhibitors have been developed to target aberrant BRAF activity.[5]

B. VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Imidazole derivatives have been shown to inhibit VEGFR-2 phosphorylation, thereby blocking downstream signaling.[1]

C. Wnt/β-catenin Signaling Pathway and GSK-3β Inhibition

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in various cancers. Glycogen synthase kinase 3β (GSK-3β) is a key negative regulator of this pathway. Imidazole-based inhibitors of GSK-3β can stabilize β-catenin, leading to the activation of Wnt target genes, which can have therapeutic implications in certain contexts, such as neuronal transdifferentiation.[9]

III. Experimental Protocols

The discovery and validation of novel therapeutic agents involve a series of well-defined experimental procedures. This section provides detailed methodologies for key assays cited in the development of imidazole-based compounds.

A. Synthesis of Imidazole Derivatives

A common and versatile method for synthesizing substituted imidazoles is the Debus-Radziszewski reaction .[10]

General Procedure for the Synthesis of 2,4,5-Trisubstituted Imidazoles:

-

A mixture of a 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent), an aldehyde (e.g., benzaldehyde, 1 equivalent), and ammonium acetate (excess, e.g., 4 equivalents) is prepared.

-

The mixture is heated, often under solvent-free conditions or in a solvent like glacial acetic acid, at a temperature ranging from 80°C to 120°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-cold water or a dilute ammonium hydroxide solution to precipitate the product.

-

The solid product is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

B. In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Treat the cells with various concentrations of the imidazole-based compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. Western Blotting for Protein Phosphorylation

Western blotting is used to detect specific proteins in a sample and to assess their post-translational modifications, such as phosphorylation. This protocol is exemplified for the analysis of VEGFR-2 phosphorylation.[13][14]

Protocol:

-

Cell Lysis: Treat cells with the imidazole inhibitor and/or the stimulating ligand (e.g., VEGF-A). Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-VEGFR2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody against the total protein (e.g., anti-VEGFR2) and a loading control (e.g., anti-β-actin or anti-GAPDH) to normalize the results.

D. In Vitro Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the direct inhibitory effect of a compound on the activity of a specific kinase. This example is for a BRAF kinase assay.[5][8]

Protocol:

-

Reaction Setup: In a 96-well or 384-well plate, add the imidazole-based inhibitor at various concentrations.

-

Enzyme Addition: Add the purified recombinant kinase (e.g., BRAF V600E) to each well.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., inactive MEK1) and ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

-

Luminescent ATP Detection: Measure the amount of remaining ATP using a luciferase-based assay (e.g., Kinase-Glo®). Lower luminescence indicates higher kinase activity.

-

Phospho-specific Antibody: Detect the phosphorylated substrate using a specific antibody in an ELISA-like format.

-

Fluorescence Resonance Energy Transfer (FRET): Use a FRET-based assay where the phosphorylation of a peptide substrate by the kinase leads to a change in the FRET signal.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value.

IV. Experimental and Drug Discovery Workflows

The process of discovering and developing a new therapeutic agent is a complex, multi-stage endeavor. The following diagrams illustrate a typical workflow for anticancer drug discovery and a more specific workflow for the biological evaluation of a novel imidazole-based compound.

V. Conclusion

The imidazole scaffold continues to be a rich source of novel therapeutic agents, particularly in the field of oncology. The compounds highlighted in this guide demonstrate the potential of imidazole derivatives to potently and selectively inhibit key drivers of cancer progression. The detailed experimental protocols and workflow diagrams provide a framework for researchers and drug development professionals to advance the discovery and characterization of the next generation of imidazole-based therapies. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.

References

- 1. benchchem.com [benchchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of triphenyl imidazole | PDF [slideshare.net]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. atcc.org [atcc.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

A Technical Guide to 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Alkyl-substituted imidazole-4,5-dicarboxylic acids represent a versatile class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. The imidazole scaffold is a privileged structure in numerous biologically active molecules, and the presence of carboxylic acid functionalities at the 4 and 5 positions, combined with a modifiable alkyl group at the 2-position, allows for fine-tuning of physicochemical properties and biological activity.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and known biological activities of these compounds, with a focus on their potential as antiviral agents, modulators of the N-methyl-D-aspartate (NMDA) receptor, and as intermediates in the synthesis of cardiovascular drugs.

Synthesis of 2-Alkyl-Substituted Imidazole-4,5-Dicarboxylic Acids

A prevalent and effective method for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids is the oxidation of the corresponding 2-alkylbenzimidazoles.[1][2] This approach offers good yields and a direct route to the desired products. The reaction typically involves the use of a strong oxidizing agent, such as hydrogen peroxide, in a concentrated acidic medium like sulfuric acid.

General Experimental Protocol: Oxidation of 2-Alkylbenzimidazoles

The following protocol outlines a general procedure for the synthesis of 2-alkyl-substituted imidazole-4,5-dicarboxylic acids:

Materials and Equipment:

-

2-Alkylbenzimidazole (substrate)

-

Concentrated Sulfuric Acid (98%)

-

Hydrogen Peroxide (30% aqueous solution)

-

Ice-water bath

-

Three-necked round-bottom flask

-

Magnetic stirrer and heating mantle with temperature control

-

Dropping funnel

-

Büchner funnel and filter paper

-

Standard laboratory glassware[2]

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, the 2-alkylbenzimidazole is dissolved in concentrated sulfuric acid. The mixture is then cooled to 0-5 °C using an ice-water bath.[2]

-

Oxidation: Hydrogen peroxide is added dropwise to the stirred solution, maintaining the temperature between 0-5 °C.[2]

-

Reaction: After the addition is complete, the reaction mixture is slowly warmed to the desired temperature and maintained for a specific duration. For example, for the synthesis of 2-propyl-imidazole-4,5-dicarboxylic acid, the mixture is heated to 120 °C for 12 hours.[2]

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice. The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the crude 2-alkyl-substituted imidazole-4,5-dicarboxylic acid.[1][2]

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of 2-alkyl-imidazole-4,5-dicarboxylic acids.

Quantitative Data on Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of 2-propyl-imidazole-4,5-dicarboxylic acid from different starting materials.

| 2-Alkyl Substituent | Starting Material | Reaction Time (h) | Reaction Temperature (°C) | Yield (%) |

| Propyl | 2-Propylbenzimidazole | 12 | 120 | ~45 |

| Propyl | 2-Propyl-toluimidazole mixture | 12 | 120 | 65-67 |

Note: Yields are based on specific examples from the literature and may vary depending on the experimental setup and purification methods.[2]

Physicochemical Properties

The nature of the 2-alkyl substituent significantly influences the physicochemical properties of imidazole-4,5-dicarboxylic acids, which in turn can affect their pharmacokinetic and pharmacodynamic profiles. The table below provides a comparative overview of some key properties for the methyl, ethyl, and propyl analogs.

| Property | 2-Methyl-imidazole-4,5-dicarboxylic acid | 2-Ethyl-imidazole-4,5-dicarboxylic acid | 2-Propyl-imidazole-4,5-dicarboxylic acid |

| Molecular Formula | C₆H₆N₂O₄ | C₇H₈N₂O₄ | C₈H₁₀N₂O₄ |

| Molecular Weight | 170.12 g/mol | 184.15 g/mol | 198.18 g/mol |

| Melting Point (°C) | 263-265 | Not available | 190-195, 262-264 |

| pKa (Predicted) | 0.66 ± 0.10 | Not available | 0.65 ± 0.10 |

| LogP (Predicted) | 0.11 | 0.6 | 1.1 |

| Solubility | Soluble in water, ethanol | Not available | Soluble in water, ethanol, and acetone |

Note: Some of the data presented in this table are predicted values and should be confirmed by experimental analysis.[1]

Biological Activities and Therapeutic Potential

2-Alkyl-substituted imidazole-4,5-dicarboxylic acids have demonstrated a range of biological activities, highlighting their potential as therapeutic agents.

Antiviral Activity

Derivatives of imidazole-4,5-dicarboxylic acid have been investigated for their ability to inhibit the replication of various viruses.[1] The proposed mechanism of action involves the inhibition of viral enzymes that are crucial for replication. The half-maximal inhibitory concentration (IC50) can vary depending on the viral strain and the specific 2-alkyl substituent.

Experimental Protocol: Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This assay is a common method for screening antiviral compounds.

-

Cell Culture: A suitable host cell line is cultured in 96-well plates to form a confluent monolayer.

-

Compound Preparation: The test compounds (2-alkyl-substituted imidazole-4,5-dicarboxylic acids) are dissolved in a suitable solvent and serially diluted.

-

Infection: The cell monolayers are infected with a specific virus.

-

Treatment: The diluted test compounds are added to the infected cells.

-

Incubation: The plates are incubated for a period that allows for viral replication and the development of a cytopathic effect (CPE) in untreated control wells.

-

Data Analysis: The concentration of the compound that reduces the CPE by 50% is determined as the IC50 value.[1]

NMDA Receptor Modulation

Several derivatives of imidazole-4,5-dicarboxylic acid have been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, a key ionotropic glutamate receptor involved in synaptic plasticity and neurological function.[1] Notably, 2-propylimidazole-4,5-dicarboxylic acid has been identified as a partial agonist of the NMDA receptor, suggesting potential therapeutic applications in neurological disorders where NMDA receptor function is dysregulated.[1]

Potential NMDA Receptor Signaling Pathway Modulation

Caption: Potential modulation of the NMDA receptor signaling pathway.

Angiotensin II Receptor Antagonism

The imidazole-4,5-dicarboxylic acid scaffold is a key structural component in some angiotensin II receptor blockers (ARBs), which are used to treat hypertension. While direct biological activity data for the parent 2-alkyl-substituted imidazole-4,5-dicarboxylic acids as ARBs is limited, they are valuable intermediates in the synthesis of more complex and potent antagonists.

Experimental Protocol: Angiotensin II Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of compounds for the angiotensin II receptor.

-